![molecular formula C17H28N2O B14379291 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide CAS No. 90068-27-2](/img/structure/B14379291.png)
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a 4-(4-methylphenyl)butylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide typically involves the reaction of 4-(4-methylphenyl)butylamine with hexanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-(4-Methylphenyl)butylamine: This can be synthesized via the reduction of 4-(4-methylphenyl)butyronitrile using hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-(4-methylphenyl)butylamine is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-methylphenyl)butanone or 4-(4-methylphenyl)butanol.
Reduction: Formation of 6-{[4-(4-Methylphenyl)butyl]amino}hexane.
Substitution: Formation of substituted derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)butylamine: A precursor in the synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide.
Hexanamide: The parent compound without the 4-(4-methylphenyl)butylamino substituent.
N-Benzylhexanamide: A similar amide with a benzyl group instead of the 4-(4-methylphenyl)butyl group.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 4-(4-methylphenyl)butyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Eigenschaften
CAS-Nummer |
90068-27-2 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
6-[4-(4-methylphenyl)butylamino]hexanamide |
InChI |
InChI=1S/C17H28N2O/c1-15-9-11-16(12-10-15)7-4-6-14-19-13-5-2-3-8-17(18)20/h9-12,19H,2-8,13-14H2,1H3,(H2,18,20) |
InChI-Schlüssel |
WXITWKXSXXNDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCCCNCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
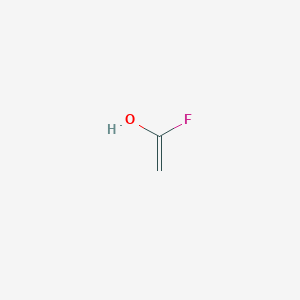
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
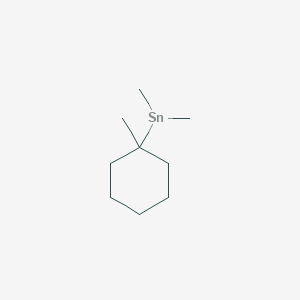

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
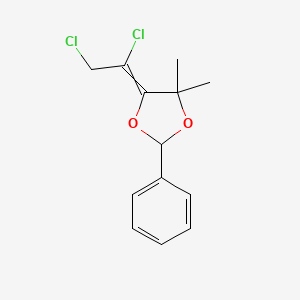
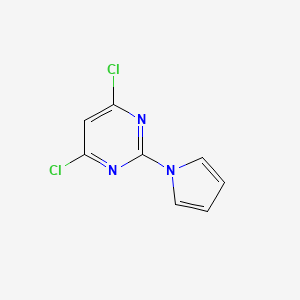
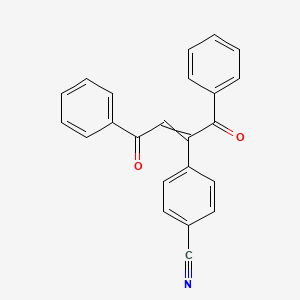
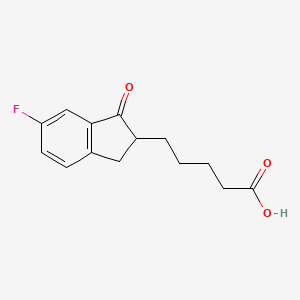
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

